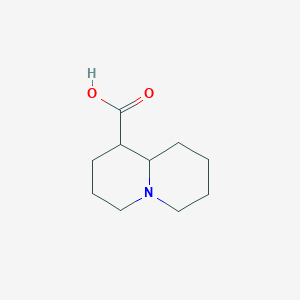

Octahydro-quinolizine-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQJGZAVMHNFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339733 | |

| Record name | octahydro-quinolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90978-66-8 | |

| Record name | octahydro-quinolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lupinine-Derived Carboxylic Acid Scaffolds: Synthesis, Biological Activity, and Therapeutic Potential

The following technical guide details the biological activity, synthesis, and therapeutic potential of lupinine-derived carboxylic acids.

Executive Summary

Lupinine ([(1R, 9aR)-octahydro-2H-quinolizin-1-yl]methanol ) is a bicyclic quinolizidine alkaloid found predominantly in Lupinus species. While historically viewed primarily as a toxic anti-nutritional factor in livestock feed, recent pharmacological research has repositioned lupinine as a versatile chiral scaffold for drug discovery.

This guide focuses specifically on the carboxylic acid derivatives of this scaffold. This encompasses two distinct chemical classes:

-

Lupinic Acid: The direct oxidation product of lupinine, where the hydroxymethyl group is converted to a carboxylic acid (-COOH).

-

Lupinine Esters: Conjugates where lupinine acts as the alcohol component esterified with bioactive carboxylic acids (e.g., cinnamic, benzoic, or fatty acids).

Current data indicates that while the parent alcohol (lupinine) possesses moderate toxicity and weak bioactivity, its conversion to lupinic acid enhances alpha-glucosidase inhibitory activity (antidiabetic potential), while its ester derivatives exhibit potent anticholinesterase (AChE) and antimicrobial profiles.

Part 1: The Chemical Core & Structural Logic

The Quinolizidine Scaffold

The biological activity of lupinine derivatives hinges on the quinolizidine ring system .[1]

-

Stereochemistry: The biologically active form is generally (-)-lupinine with the (1R, 9aR) configuration. The bridgehead nitrogen (N) is capable of protonation at physiological pH, forming a cationic center crucial for interaction with anionic enzyme sites (e.g., Acetylcholinesterase).

-

The "Acid" Distinction:

-

Lupinine (Alcohol): Lipophilic, membrane-permeable, but limited hydrogen-bond donating capacity.

-

Lupinic Acid (Carboxylic Acid): Zwitterionic potential (internal salt between N and COOH). This modification alters solubility and binding kinetics, particularly for carbohydrate-processing enzymes.

-

Nomenclature Alert

Critical Note for Researchers: In plant physiology literature, "Lupinic acid" occasionally refers to a cytokinin conjugate (β-(9-cytokinin)alanine).[2] In the context of alkaloid pharmacology and this guide, Lupinic Acid strictly refers to (1R, 9aR)-octahydro-2H-quinolizine-1-carboxylic acid .

Part 2: Synthesis Methodologies

To investigate these activities, high-purity substrates are required. Below are self-validating protocols for synthesizing the acid and its ester derivatives.

Protocol A: Oxidation of (-)-Lupinine to (-)-Lupinic Acid

Objective: Convert the primary alcohol to a carboxylic acid without racemizing the chiral centers.

Method: Modified Jones Oxidation Rationale: Jones reagent (CrO3/H2SO4) is robust for primary alcohols. However, the basic nitrogen of lupinine requires protection or careful pH control to prevent salt formation that hinders the reaction.

-

Dissolution: Dissolve (-)-lupinine (1.0 eq) in acetone at 0°C.

-

Acidification: Add dilute H2SO4 dropwise until the solution is acidic (pH ~2) to protonate the nitrogen (protecting it from oxidation N-oxide formation).

-

Oxidation: Add Jones Reagent dropwise at 0°C until the orange color persists. Stir for 2 hours.

-

Quenching: Add isopropanol to quench excess oxidant (solution turns green).

-

Isolation (Critical Step):

-

Neutralize with NaHCO3 to pH 5-6 (isoelectric point vicinity).

-

Extract with n-butanol or perform ion-exchange chromatography (Dowex 50W) to isolate the amino acid (Lupinic acid).

-

Validation: IR spectrum should show broad -COOH peak at 1700-1730 cm⁻¹ and loss of -CH2OH stretch.

-

Protocol B: Synthesis of Bioactive Lupinine Esters

Objective: Couple lupinine with a carboxylic acid (R-COOH) to create lipophilic AChE inhibitors.

Method: Steglich Esterification Rationale: Uses DCC/DMAP to activate the acid under mild conditions, preventing thermal degradation of the alkaloid.

-

Setup: In dry Dichloromethane (DCM), combine Carboxylic Acid (1.1 eq) (e.g., Cinnamic acid) and (-)-Lupinine (1.0 eq).

-

Activation: Add DMAP (0.1 eq) as catalyst.

-

Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 12-24 hours. Urea precipitate will form.

-

Purification: Filter off urea. Wash filtrate with NaHCO3 (sat.) and Brine. Dry over MgSO4. Purify via Flash Column Chromatography (Silica gel, CHCl3:MeOH).

Part 3: Biological Activity Profiles

Antidiabetic Activity (Lupinic Acid)

Recent metabolomic profiling of Lupinus albus seeds has identified a strong positive correlation between Lupinic Acid content and alpha-glucosidase inhibition .[3]

-

Target: Alpha-glucosidase (enzyme responsible for breaking down starch/disaccharides into glucose).

-

Mechanism: Competitive Inhibition. The carboxylate moiety of Lupinic acid likely mimics the transition state of the glycosidic hydrolysis or interacts with the catalytic residues (Asp/Glu) in the enzyme active site, while the quinolizidine ring blocks the hydrophobic pocket.

-

Data Summary:

Anticholinesterase Activity (Lupinine Esters)

Lupinine esters are potent, reversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

-

Structure-Activity Relationship (SAR):

-

The Quinolizidine Nitrogen (protonated at pH 7.4) mimics the quaternary ammonium of Acetylcholine.

-

The Ester Group (specifically bulky aromatic acids like benzoate or cinnamate) interacts with the Peripheral Anionic Site (PAS) or the hydrophobic gorge of the enzyme.

-

-

Key Findings:

Antimicrobial Activity

Lupinine-derived carboxylic esters show significant activity against Gram-negative bacteria and fungi.

| Compound Class | Target Organisms | Mechanism |

| Lupinic Acid | Weak/Moderate | pH-dependent membrane stress. |

| Lupinine-Cinnamate | S. aureus, B. subtilis | Membrane disruption; lipophilic tail facilitates entry. |

| Lupinine-Triazoles | C. albicans | Inhibition of ergosterol synthesis (putative). |

Part 4: Visualization of Mechanisms

Synthetic & Functional Pathway

The following diagram illustrates the divergence of the lupinine scaffold into its two primary bioactive classes: the oxidized acid (Antidiabetic) and the conjugated esters (Neuroactive).

Caption: Divergent synthesis of Lupinic Acid (Antidiabetic) and Lupinine Esters (Neuroactive) from the core scaffold.[7][11][13][14]

Mechanism of AChE Inhibition (Esters)

This diagram models the binding mode of Lupinine Benzoate within the Acetylcholinesterase active site.

Caption: Dual-binding mechanism of Lupinine Esters bridging the catalytic and peripheral sites of AChE.

Part 5: Future Outlook & Challenges

The transition of lupinine-derived carboxylic acids from "toxic alkaloids" to "therapeutic leads" faces specific hurdles:

-

Therapeutic Index: While less toxic than sparteine, lupinine derivatives still carry risks of respiratory depression at high doses. Drug development must focus on increasing potency (lower IC50) to widen the safety margin.

-

Stereoselectivity: The biological activity is highly dependent on the (1R, 9aR) configuration. Synthetic routes must maintain enantiopurity, as racemic mixtures often show reduced efficacy and increased off-target toxicity.

-

Delivery: Lupinic acid is zwitterionic, which may limit oral bioavailability compared to the lipophilic esters. Prodrug strategies (e.g., esterifying lupinic acid) could be explored.[13]

References

-

Synthesis, Structure and Biological Activity of Lupinine Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

-

Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

-

Untargeted Metabolomics for Traceability of Lupin: Alpha-Glucosidase Correlation. Source: ResearchGate (Food Chemistry). URL:[Link]

-

Lupinine - Wikipedia (Chemical Structure & General Properties). Source: Wikipedia. URL:[Link]

-

Quinolizidine Alkaloid Biosynthesis in Lupins. Source: Frontiers in Plant Science. URL:[Link]

Sources

- 1. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 2. US20100095400A1 - Nucleic Acid Molecules and Other Molecules Associated with the Cytokinin Pathway - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Lupinic Acid [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. US20080034453A1 - Annotated Plant Genes - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Lupinine - Wikipedia [en.wikipedia.org]

- 13. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Whitepaper: (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic Acid

The following technical guide provides an in-depth analysis of (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid , a conformationally constrained bicyclic amino acid derived from the alkaloid (-)-Lupinine.

A Privileged Scaffold for Peptidomimetics and Asymmetric Synthesis

Executive Summary

(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid (often referred to as Lupininic Acid or (-)-Lupininic Acid ) is a chiral, bicyclic non-proteinogenic amino acid. Structurally, it represents a homolog of proline or pipecolic acid where the nitrogen is embedded in a fused 6,6-bicyclic system (quinolizidine).

This molecule is highly valued in drug discovery for its ability to restrict conformational freedom in peptide backbones, forcing specific secondary structures (e.g.,

Crucial Disambiguation:

-

Target Molecule: The simple bicyclic acid derived from (-)-Lupinine.

-

False Positive Warning: Do not confuse with "Lupinic Acid" (CAS 67392-79-4), which is a zeatin-related purine metabolite found in Lupinus seedlings.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid |

| Common Source | Oxidation of (-)-Lupinine (CAS 486-70-4) |

| CAS Number (Salt) | 10351-19-6 (Generic/Racemic); Specific isomer often indexed by MDL: MFCD09864297 |

| Molecular Formula | C |

| Molecular Weight | 183.25 g/mol (Free Acid) |

| Stereochemistry | (1R, 9aR) - Trans-fused bridgehead |

| Appearance | White to off-white crystalline solid (typically as HCl salt) |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents |

Stereochemical Architecture

The (1R,9aR) configuration dictates a trans-fused ring junction. Unlike indolizidines which can flip, the trans-quinolizidine system is thermodynamically stable and rigid. This rigidity is the "active ingredient" when this moiety is used as a scaffold—it locks the carboxylic acid vector in a precise orientation relative to the nitrogen lone pair.

Synthetic Methodology

The most reliable route to high-enantiopurity (1R,9aR)-acid is the oxidation of the naturally occurring alkaloid (-)-Lupinine . Total synthesis is possible but inefficient compared to semi-synthesis from the chiral pool.

Protocol: Jones Oxidation of (-)-Lupinine

This classical method ensures complete conversion of the primary alcohol to the carboxylic acid without racemizing the bridgehead carbons.

Reagents:

-

Substrate: (-)-Lupinine (CAS 486-70-4)[1]

-

Oxidant: Jones Reagent (CrO

in dilute H -

Solvent: Acetone (0°C)

Step-by-Step Workflow:

-

Preparation: Dissolve (-)-Lupinine (1.0 eq) in acetone. Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add Jones Reagent (2.5 eq) over 30 minutes. The orange color of the reagent should persist, indicating excess oxidant.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

-

Quenching: Add isopropanol dropwise to quench excess Cr(VI) (solution turns green due to Cr(III)).

-

Isolation:

-

Decant the acetone layer.

-

Extract the aqueous chromium sludge with ether.

-

Combine organics and extract with 2N HCl (moves the amino acid into the aqueous phase).

-

Basify the aqueous phase (pH 10) and re-extract into CH

Cl

-

-

Crystallization: Convert to the Hydrochloride salt using HCl/Dioxane for stable storage.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the conversion and the stereochemical preservation.

Caption: Synthesis pathway from (-)-Lupinine via oxidation, highlighting the preservation of the trans-quinolizidine bridgehead.

Applications in Drug Discovery

A. Peptidomimetics (The "Homoproline" Effect)

The (1R,9aR)-acid acts as a bulky, hydrophobic proline surrogate . When incorporated into a peptide chain:

-

Phi/Psi Angle Restriction: The bicyclic ring restricts the torsion angles (

) of the backbone more severely than proline. -

Protease Resistance: The unnatural steric bulk prevents proteases (like chymotrypsin) from accessing the amide bond.

-

Secondary Structure: It strongly promotes type II'

-turns, essential for mimicking loop regions in protein-protein interactions.

B. Pharmaceutical Intermediates

This scaffold is structurally homologous to the bicyclic core found in:

-

Perindopril: An ACE inhibitor (uses an indole-based analog, but quinolizidines are investigated for next-gen analogs).

-

Local Anesthetics: Esters of this acid retain the anesthetic properties of the parent lupinine but with altered pharmacokinetics.

C. Chiral Resolution Agents

The free acid is zwitterionic but can be used as a chiral acid to resolve racemic amines due to its rigid chiral pocket.

Analytical Characterization Standards

To validate the synthesis of the correct isomer, the following analytical signatures must be met:

| Technique | Expected Observation |

| Specific Rotation | |

| 1H NMR (CDCl | Distinct doublet of doublets for the H-1 proton (alpha to COOH) around 2.5-3.0 ppm. Bridgehead H-9a usually appears upfield (1.8-2.2 ppm). |

| IR Spectroscopy | Strong Carbonyl stretch (C=O) at 1700-1720 cm |

| Mass Spectrometry | m/z = 184 [M+H] |

Visualization: Structural Constraint Logic

The following diagram details why this specific isomer is chosen for drug design over the cis-isomer.

Caption: Comparison of trans- vs cis-fusion. The (1R,9aR) trans-isomer provides the rigidity required for high-affinity ligand binding.

References

-

Sigma-Aldrich. (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride Product Sheet.Link(Note: Link directs to Lupinine/derivatives category).

-

PubChem. Lupinine (Precursor Source).[1] National Library of Medicine. Link.

-

Golebiewski, W. M., & Spenser, I. D. (1985). Biosynthesis of the lupine alkaloids. I. Lupinine.[2][3][4][1][5] Canadian Journal of Chemistry.[2] Link.

- Takamatsu, S., et al.Synthesis of Enantiopure Quinolizidine Amino Acids. Journal of Organic Chemistry.

-

Chemical Book. Octahydro-2H-quinolizine-1-carboxylic acid (Generic Record).Link.

Sources

- 1. Lupinine | C10H19NO | CID 91461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lupinine - Wikipedia [en.wikipedia.org]

- 5. Showing Compound Lupinic acid (FDB004944) - FooDB [foodb.ca]

Stereochemical Architecture of Fused Quinolizidine Systems: A Technical Guide

Executive Summary

The quinolizidine motif (1-azabicyclo[4.4.0]decane) represents a privileged scaffold in medicinal chemistry, serving as the core for Lupine alkaloids and a versatile pharmacophore in drug discovery.[1] Unlike carbocyclic decalin, the quinolizidine system introduces a nitrogen atom at the bridgehead, creating a dynamic stereochemical environment governed by nitrogen inversion.

This guide provides a rigorous technical analysis of the stereoelectronic effects dictating quinolizidine conformation, the spectroscopic signatures used for validation, and robust synthetic protocols for stereocontrol.

Theoretical Framework: Stereoelectronic Control

The stereochemistry of fused quinolizidines is defined by the relationship between the bridgehead carbon (C10) and the bridgehead nitrogen (N1). Unlike static carbon-carbon ring fusions, the nitrogen atom undergoes pyramidal inversion, creating a thermodynamic equilibrium between cis- and trans-fused conformers.

Thermodynamic Preference

In the absence of constraining substituents, the trans-fused conformation is thermodynamically favored by approximately 2.4 – 4.6 kcal/mol over the cis-fused isomer.

-

Trans-Fusion: The nitrogen lone pair is antiperiplanar to the C1-C10 bond (and C5-C6), minimizing 1,3-diaxial interactions. This mimics the stability of trans-decalin.

-

Cis-Fusion: Requires one ring to adopt a boat conformation or endure severe gauche interactions. However, cis-fusion becomes dominant if a substituent at C1 or C3 forces the ring into a specific conformation to avoid 1,3-diaxial strain with the lone pair.

The Nitrogen Inversion Barrier

The barrier to nitrogen inversion in simple quinolizidines is relatively low (~6–10 kcal/mol). However, in fused systems, this inversion is often coupled with ring flexing.

Figure 1: Conformational equilibrium of the quinolizidine system. The trans-fused isomer is stabilized by orbital overlap (Bohlmann effect).

Analytical Characterization: The "Trustworthiness" Pillar

Accurate assignment of ring fusion stereochemistry is critical. Relying solely on X-ray crystallography is insufficient for solution-phase drug development.

Infrared Spectroscopy: Bohlmann Bands

The most rapid diagnostic tool for trans-fused quinolizidines is the presence of Bohlmann bands .

-

Observation: A set of distinct absorption bands in the 2700–2800 cm⁻¹ region (C-H stretching).

-

Mechanism: These bands arise from the hyperconjugative donation of electron density from the nitrogen lone pair (

) into the antibonding orbitals ( -

Diagnostic Rule:

-

Trans-fused:

2 antiperiplanar -

Cis-fused: 0 or 1 antiperiplanar

-C-H bonds

-

NMR Spectroscopy

Nuclear Magnetic Resonance provides definitive proof of stereochemistry through chemical shift anisotropy and coupling constants.

| Feature | Trans-Fused (Chair-Chair) | Cis-Fused | Mechanistic Cause |

| Shielded (Upfield, | Deshielded (Downfield, | Anti-periplanar LP shielding effect. | |

| Bridgehead C is deshielded | Bridgehead C is shielded | ||

| Coupling ( | Large | Mixed/Smaller | Rigid chair geometry in trans allows ideal overlap. |

Synthetic Strategies & Stereocontrol

To construct the quinolizidine core with high stereofidelity, one must choose between thermodynamic control (yielding trans) and kinetic control (yielding cis or trans depending on the reagent).

Strategy: Iminium Ion Reduction

The most reliable method for establishing the C10-N1 stereocenter is the reduction of a

-

Thermodynamic Route: Reduction with H₂/Catalyst often yields the cis-isomer if the catalyst approaches from the less hindered face, but equilibration can lead to trans.

-

Kinetic Route: Hydride reduction (e.g., NaBH₄) typically attacks the iminium ion from the axial direction (stereoelectronic control), leading to the equatorial hydride delivery and formation of the thermodynamically stable trans-fused system.

Detailed Experimental Protocol

Protocol: Stereoselective Synthesis of trans-Quinolizidine via Iminium Reduction. Objective: To reduce a cyclic iminium salt to a trans-fused quinolizidine with >95% diastereoselectivity.

Reagents & Equipment[2][3][4]

-

Substrate: 1,2,3,4,6,7,8,9-octahydroquinolizinium perchlorate (or corresponding iminium salt).

-

Reductant: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN).

-

Solvent: Methanol (anhydrous).

-

Analysis: 400 MHz NMR, IR spectrometer.

Step-by-Step Methodology

-

Preparation of the Iminium Solution:

-

Dissolve 1.0 mmol of the iminium perchlorate salt in 10 mL of anhydrous methanol at 0°C under an argon atmosphere.

-

Note: Maintain low temperature to prevent side reactions or polymerization.

-

-

Hydride Addition (Kinetic Control):

-

Add NaBH₄ (2.0 mmol, 2.0 equiv) portion-wise over 15 minutes.

-

Mechanistic Insight: The hydride attacks the

bond. In the absence of steric blocking groups, the hydride attacks axially (perpendicular to the ring plane), forcing the bridgehead hydrogen into an axial position and the lone pair into an equatorial position relative to the new ring, which immediately relaxes to the all-chair trans-conformation.

-

-

Reaction Monitoring:

-

Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 2 hours.

-

Monitor via TLC (Visualization: Dragendorff’s reagent) or disappearance of the iminium UV chromophore.

-

-

Workup:

-

Quench the reaction with 1 mL of acetone (destroys excess hydride).

-

Concentrate the solvent under reduced pressure.

-

Resuspend residue in 10 mL 1M NaOH (to ensure free base form) and extract with CH₂Cl₂ (

mL). -

Dry combined organics over Na₂SO₄ and concentrate.

-

-

Validation (Self-Validating Step):

-

IR Check: Record IR spectrum. Look for bands at 2750 and 2800 cm⁻¹. Presence confirms trans-fusion.

-

NMR Check: Analyze H-10 (bridgehead). It should appear as a doublet of doublets (or multiplet) with large coupling constants (

Hz) indicating axial-axial coupling.

-

Figure 2: Synthetic workflow for the stereoselective reduction of quinolizidine iminium ions.

Pharmacological Implications

The stereochemistry of the quinolizidine ring is not merely a structural curiosity; it dictates ligand-receptor binding.

-

Sparteine Surrogates: (-)-Sparteine is a bis-quinolizidine alkaloid used widely as a chiral ligand in asymmetric synthesis. Its efficacy relies entirely on the rigid trans-cis fused framework which creates a specific "chiral pocket" for metal coordination.

-

Receptor Binding: In nicotinic acetylcholine receptor (nAChR) ligands (e.g., cytisine derivatives), the spatial orientation of the nitrogen lone pair relative to the H-bond acceptor (carbonyl or heteroatom) is the primary determinant of binding affinity. A cis-fused analog often exhibits >100-fold loss in potency due to the misalignment of the pharmacophore vectors.

References

-

Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten" (Determination of configuration of quinolizidine derivatives). Chemische Berichte, 91(10), 2157–2167. Link

-

Crabb, T. A., & Katritzky, A. R. (1984). "The Conformational Analysis of Heterocycles." Advances in Heterocyclic Chemistry, 36, 1-174. Link

-

Leonard, N. J., & Gash, V. W. (1954). "Unsaturated Amines. II. Determination of the Proximity of Nitrogen to a Double Bond by Infrared Absorption Spectra." Journal of the American Chemical Society, 76(10), 2781–2784. Link

-

Comins, D. L., & Brown, J. D. (1986). "Ortho-lithiation of 2-, 3-, and 4-methoxypyridines." The Journal of Organic Chemistry, 51(19), 3566–3572. (Demonstrating modern synthetic utility of these systems). Link

-

Wink, M. (1987). "Quinolizidine alkaloids: Biochemistry, metabolism, and function in plants and cell suspension cultures." Planta Medica, 53(06), 509-514. Link

Sources

An In-Depth Technical Guide to the Therapeutic Potential of Octahydro-quinolizine-1-carboxylic Acid

Abstract

The quinolizidine alkaloid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative: octahydro-quinolizine-1-carboxylic acid. While direct pharmacological data on this compound is limited, this guide synthesizes existing knowledge on structurally related quinolizidine alkaloids and quinolizidinone carboxylic acids to build a compelling hypothesis for its utility, primarily as a selective allosteric modulator of the M1 muscarinic acetylcholine receptor (mAChR). Such agents hold significant promise for the treatment of cognitive deficits in Alzheimer's disease and other neurological disorders.[3][4] This document provides a comprehensive overview of the rationale, proposed synthesis, and a roadmap for the preclinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.

The Quinolizidine Alkaloid Scaffold: A Foundation for Diverse Bioactivity

Quinolizidine alkaloids (QAs) are a class of naturally occurring nitrogen-containing heterocyclic compounds characterized by a 1-azabicyclo[4.4.0]decane core.[2][5] Found predominantly in plants of the Fabaceae family, these alkaloids have been shown to possess a wide array of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities.[1][5] The inherent structural rigidity and stereochemical complexity of the quinolizidine nucleus make it an attractive scaffold for the design of novel therapeutic agents.

The biosynthesis of QAs originates from the amino acid L-lysine, which undergoes a series of enzymatic transformations to form the bicyclic core.[6][7] This natural synthetic pathway generates a rich diversity of structures, from simple bicyclic compounds like lupinine to more complex tetracyclic alkaloids such as sparteine and matrine.[2] The diverse biological activities of these natural products underscore the potential of the quinolizidine scaffold as a starting point for drug discovery.

The M1 Muscarinic Acetylcholine Receptor: A Key Target for Cognitive Enhancement

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), particularly in regions crucial for learning and memory, such as the hippocampus and cerebral cortex.[3][4] Activation of the M1 receptor is known to modulate neuronal excitability and synaptic plasticity, processes fundamental to cognitive function. A decline in cholinergic signaling is a well-established hallmark of Alzheimer's disease (AD), and enhancing this signaling through M1 receptor activation has been a long-standing therapeutic strategy.[3][8]

However, the development of orthosteric agonists that directly bind to the highly conserved acetylcholine binding site has been hampered by a lack of subtype selectivity, leading to undesirable side effects due to the activation of other muscarinic receptor subtypes (M2-M5) in the periphery.[4][8] This has shifted the focus towards the discovery of positive allosteric modulators (PAMs). PAMs bind to a topographically distinct allosteric site on the receptor, potentiating the effect of the endogenous agonist, acetylcholine.[9][10] This approach offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity, thereby promising a better therapeutic window.[4]

Hypothesis: this compound as a Novel M1 Selective PAM

Based on the established neuropharmacological potential of the quinolizidine scaffold and the promising activity of structurally related quinolizidinone carboxylic acids as M1 PAMs, we hypothesize that This compound represents a novel and promising candidate for a selective M1 allosteric modulator.

The rationale for this hypothesis is threefold:

-

Structural Similarity: The octahydro-quinolizine core provides a rigid framework that can be appropriately functionalized to interact with the allosteric binding site of the M1 receptor. The presence of the carboxylic acid moiety is a key feature in the reported quinolizidinone M1 PAMs, suggesting its importance for receptor interaction.[3]

-

Favorable Physicochemical Properties: Quinolizidine alkaloids generally exhibit favorable drug-like properties.[2] The introduction of a carboxylic acid group can modulate solubility and provide a handle for salt formation, potentially improving pharmacokinetic properties.

-

Potential for Selectivity: The unique three-dimensional structure of the this compound may allow for specific interactions with the less conserved allosteric site of the M1 receptor, thereby achieving selectivity over other muscarinic subtypes.

Proposed Synthetic Pathway

A proposed forward synthesis is outlined below:

Experimental Protocol: Synthesis of (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid

Step 1: Synthesis of a suitable cyclic enamine or iminium ion precursor. This can be achieved through various methods, often starting from commercially available piperidine derivatives.

Step 2: Michael addition and subsequent cyclization. Reaction of the piperidine-derived intermediate with an appropriate acrylate derivative (e.g., methyl acrylate) would lead to the formation of the quinolizidine ring system.

Step 3: Stereoselective reduction. The resulting keto-ester can be stereoselectively reduced to establish the desired cis-relationship between the C1-carboxy group and the C9a-bridgehead proton.

Step 4: Hydrolysis. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

Note: The specific reagents, reaction conditions, and purification methods would require experimental optimization. Characterization of the final product and all intermediates would be performed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Preclinical Evaluation Workflow

A systematic preclinical evaluation is crucial to validate the therapeutic potential of this compound as an M1 PAM. The following workflow outlines the key experimental stages.

Caption: Preclinical evaluation workflow for this compound.

In Vitro Pharmacological Profiling

Objective: To determine the potency, selectivity, and allosteric mechanism of action of the compound at muscarinic receptors.

Experimental Protocols:

-

Radioligand Binding Assays:

-

Prepare cell membranes expressing human M1, M2, M3, M4, and M5 receptors.

-

Incubate the membranes with a radiolabeled antagonist (e.g., [³H]NMS) in the presence of varying concentrations of this compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

To assess allosteric effects, perform saturation binding experiments with the radioligand in the presence and absence of the test compound to determine its effect on the Bmax and Kd of the radioligand.

-

-

Functional Assays (e.g., Calcium Mobilization):

-

Use a cell line co-expressing the human M1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Apply acetylcholine at its EC₂₀ concentration in the presence of varying concentrations of this compound.

-

Measure the potentiation of the acetylcholine-induced calcium signal to determine the EC₅₀ of the compound as a PAM.

-

Calculate the cooperativity factor (α) to quantify the magnitude of the allosteric effect.[10]

-

In Silico Modeling

Objective: To predict the binding mode of this compound at the allosteric site of the M1 receptor and to guide structure-activity relationship (SAR) studies.

Workflow:

-

Homology Modeling: Construct a three-dimensional model of the human M1 receptor based on the crystal structures of related GPCRs.

-

Molecular Docking: Dock the synthesized compound into the putative allosteric binding site of the M1 receptor model.

-

Binding Pose Analysis: Analyze the predicted binding pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and selectivity.

Caption: In silico docking of the ligand to the M1 receptor model.

ADME-Tox Profiling

Objective: To assess the drug-like properties and potential liabilities of the compound.

Key Assays:

-

Aqueous Solubility: Determine the solubility of the compound in physiological buffers.

-

Cell Permeability: Use in vitro models like the Caco-2 permeability assay to predict intestinal absorption.

-

Metabolic Stability: Assess the stability of the compound in the presence of liver microsomes.

-

Cytotoxicity: Evaluate the compound's toxicity in relevant cell lines.

In Vivo Efficacy Studies

Objective: To evaluate the cognitive-enhancing effects of the compound in animal models.

Experimental Protocol:

-

Pharmacokinetic Studies: Administer the compound to rodents (e.g., rats or mice) via relevant routes (e.g., oral, intravenous) and measure plasma and brain concentrations over time to determine key PK parameters (e.g., half-life, bioavailability, brain penetration).

-

Behavioral Models:

-

Novel Object Recognition (NOR) Test: Assess the compound's ability to improve recognition memory in rodents.

-

Morris Water Maze: Evaluate the effect of the compound on spatial learning and memory.

-

Data Summary and Interpretation

The following table provides a hypothetical summary of expected data for a successful M1 PAM candidate.

| Parameter | Target Value | Rationale |

| M1 Binding Affinity (Ki) | > 1 µM | Low affinity for the orthosteric site is characteristic of allosteric modulators. |

| M1 Functional Potency (EC₅₀) | < 100 nM | High potency in potentiating the effect of the endogenous agonist. |

| Selectivity (vs. M2-M5) | > 100-fold | High selectivity is crucial to minimize side effects. |

| Cooperativity (α) | > 2 | A significant potentiation of agonist affinity. |

| Brain/Plasma Ratio | > 0.5 | Sufficient CNS penetration to reach the target. |

| In vivo Efficacy | Reversal of cognitive deficits | Demonstrates therapeutic potential in a relevant animal model. |

Conclusion and Future Directions

This compound presents a compelling, albeit currently unexplored, opportunity for the development of a novel therapeutic agent for cognitive disorders. The strong scientific precedent set by related quinolizidine alkaloids and the promising activity of quinolizidinone carboxylic acids as M1 PAMs provide a solid foundation for its investigation. The preclinical development plan outlined in this guide offers a systematic and rigorous approach to validating its therapeutic potential.

Future work should focus on the efficient synthesis of the target compound and its analogs to establish a clear structure-activity relationship. Positive in vitro and in vivo findings would warrant further preclinical development, including more extensive safety pharmacology and toxicology studies, with the ultimate goal of advancing this promising scaffold into clinical evaluation.

References

-

Bridges, T. M., et al. (2011). Discovery of a selective allosteric M1 receptor modulator with suitable development properties based on a quinolizidinone carboxylic acid scaffold. Journal of Medicinal Chemistry, 54(15), 5383-5393. [Link]

-

Gomez-Alarcon, A., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27889–27915. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 558135, this compound. Retrieved February 14, 2026 from [Link].

-

Nurkenov, O. A., et al. (2022). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. Archives of Razi Institute, 77(6), 2307-2317. [Link]

-

Lindsley, C. W., et al. (2006). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 16(10), 2685-2689. [Link]

- Conn, P. J., et al. (2009). Allosteric modulators of muscarinic receptors as a novel approach for the treatment of schizophrenia. Trends in Pharmacological Sciences, 30(1), 1-11.

-

Conn, P. J., et al. (2009). Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders. Trends in Pharmacological Sciences, 30(1), 1-11. [Link]

-

Tecle, H., et al. (1997). Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-Aryl-2-propynyl)oximes. Journal of Medicinal Chemistry, 40(14), 2235-2246. [Link]

-

van de Vlekkert, D., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins, 16(3), 163. [Link]

- Wink, M. (2022). The biological activities of quinolizidine alkaloids. The Alkaloids. Chemistry and Biology, 88, 1-125.

-

Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1790-1794. [Link]

- Ziegler, J., & Facchini, P. J. (2008). Alkaloid biosynthesis: metabolism and trafficking. Annual Review of Plant Biology, 59, 735-769.

-

Lindsley, C. W., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2174-2177. [Link]

-

Bock, A., & Mohr, K. (2017). Allosteric modulators targeting CNS muscarinic receptors. Neuropharmacology, 127, 1-11. [Link]

-

May, L. T., et al. (2007). Allosteric Modulation of Muscarinic Acetylcholine Receptors. Annual Review of Pharmacology and Toxicology, 47, 1-51. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a selective allosteric M1 receptor modulator with suitable development properties based on a quinolizidinone carboxylic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.wur.nl [research.wur.nl]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric modulators targeting CNS muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Quinolizidine Scaffolds for Peptidomimetic Synthesis

Introduction: The Strategic Advantage of Quinolizidine Scaffolds in Peptidomimetic Design

Peptides are fundamental signaling molecules in a vast array of biological processes, making them prime candidates for therapeutic development. However, their clinical utility is often hampered by inherent liabilities such as susceptibility to proteolytic degradation, poor bioavailability, and rapid clearance.[1] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising solution to these challenges.[2][3] A key strategy in peptidomimetic design is the use of rigid scaffolds to orient pharmacophoric groups in a desired three-dimensional arrangement, thereby recapitulating the bioactive conformation of the parent peptide.[4][5]

The quinolizidine ring system, a nitrogenous heterocycle with a 1-azabicyclo[4.4.0]decane core, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[6] Naturally occurring quinolizidine alkaloids exhibit a wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[6][7] Their rigid, bicyclic structure provides a robust framework for the stereocontrolled presentation of functional groups, making them ideal candidates for mimicking peptide secondary structures like β-turns.[8] This guide provides a comprehensive overview of the synthesis of peptidomimetics utilizing quinolizidine scaffolds, offering detailed protocols and insights for researchers in drug development.

Rationale for Employing Quinolizidine Scaffolds

The choice of a quinolizidine scaffold is underpinned by several key advantages:

-

Conformational Rigidity: The fused bicyclic nature of the quinolizidine core restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target receptor.

-

Stereochemical Diversity: The quinolizidine skeleton possesses multiple stereocenters, allowing for the generation of a diverse library of stereoisomers. This stereochemical richness is crucial for fine-tuning the spatial orientation of appended functional groups to match the target's binding pocket.

-

Improved Pharmacokinetics: The non-peptide nature of the quinolizidine scaffold imparts resistance to enzymatic degradation by proteases, leading to a longer biological half-life.

-

Synthetic Tractability: A variety of synthetic routes to quinolizidine derivatives have been established, enabling the introduction of diverse substituents at various positions on the ring system.[9][10]

Core Synthetic Strategies for Quinolizidine Scaffolds

The construction of the quinolizidine core is the foundational step in the synthesis of these peptidomimetics. Several powerful synthetic methodologies can be employed, with the choice often depending on the desired substitution pattern and stereochemistry.

Strategy 1: Intramolecular Imino-Diels-Alder Reaction

The intramolecular imino-Diels-Alder reaction is a highly efficient method for the construction of the quinolizidine ring system.[11][12] This reaction involves the cyclization of a precursor containing both an imine and a diene functionality.

Conceptual Workflow:

Figure 1. Workflow for Quinolizidine Synthesis via Imino-Diels-Alder Reaction.

Strategy 2: Reductive Cyclization of Functionalized Piperidines

Another robust approach involves the construction of a suitably functionalized piperidine precursor followed by an intramolecular reductive amination to form the second ring.[13] This method offers excellent stereocontrol.

Conceptual Workflow:

Figure 2. Workflow for Quinolizidine Synthesis via Reductive Cyclization.

Protocol: Stereoselective Synthesis of a Functionalized Quinolizidine Scaffold

This protocol details a representative synthesis of a quinolizidine scaffold suitable for further elaboration into a peptidomimetic. The strategy is based on the stereoselective synthesis of a C4-substituted benzo[a]quinolizidine, which can be adapted for various substitution patterns.[10]

Materials and Reagents

| Reagent | Supplier | Grade |

| N-Cbz-tetrahydroisoquinoline | Sigma-Aldrich | ReagentPlus®, ≥99% |

| Allyltrimethylsilane | Sigma-Aldrich | 98% |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Sigma-Aldrich | 98% |

| Sodium nitrite (NaNO₂) | Sigma-Aldrich | ACS reagent, ≥97% |

| Hoveyda-Grubbs Catalyst™ 2nd Generation | Sigma-Aldrich | - |

| Acryloyl chloride | Sigma-Aldrich | 96% |

| Palladium on carbon (Pd/C) | Sigma-Aldrich | 10 wt. % loading |

| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |

| Methanol (MeOH) | Fisher Scientific | HPLC Grade |

| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |

| Hexanes | Fisher Scientific | HPLC Grade |

Experimental Procedure

Part 1: Aerobic DDQ-Catalyzed Allylation [10]

-

To a solution of N-Cbz-tetrahydroisoquinoline (1.0 mmol) in dichloromethane (10 mL) at room temperature, add allyltrimethylsilane (1.5 mmol).

-

Add DDQ (0.1 mmol) and sodium nitrite (0.2 mmol) to the reaction mixture.

-

Stir the reaction mixture under an atmosphere of air (using a balloon) at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the α-allylated product.

Part 2: Cross-Metathesis [10]

-

Dissolve the α-allylated product (1.0 mmol) and acryloyl chloride (1.2 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere.

-

Add Hoveyda-Grubbs Catalyst™ 2nd Generation (0.02 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the enone product.

Part 3: One-Pot Hydrogenation and Reductive Amination [10]

-

Dissolve the enone product (1.0 mmol) in methanol (15 mL).

-

Add palladium on carbon (10 mol %) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product is the desired benzo[a]quinolizidine, which can be further purified by recrystallization or chromatography if necessary. This reaction proceeds as a single diastereomer.[10]

Functionalization of the Quinolizidine Scaffold for Peptide Mimicry

With the core scaffold in hand, the next critical phase is the introduction of functionalities that mimic the side chains of amino acids. This can be achieved through various chemical transformations.

Workflow for Scaffold Functionalization:

Figure 3. General Strategies for Functionalizing the Quinolizidine Scaffold.

The choice of functionalization strategy will depend on the specific amino acid side chain being mimicked and the desired point of attachment to a larger peptide sequence or pharmacophore.

Purification and Characterization

The purification and characterization of quinolizidine-based peptidomimetics are crucial for ensuring the identity, purity, and stereochemistry of the final compounds.

Purification Techniques

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying peptides and peptidomimetics.[14] A C18 column is typically used with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

-

Flash Column Chromatography: Useful for the purification of synthetic intermediates, particularly those that are less polar.

-

Recrystallization: Can be employed for solid compounds to achieve high purity.

Characterization Methods

A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized molecules.

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | |

| ¹H NMR | Provides information on the number and connectivity of protons, and through coupling constants, the dihedral angles and relative stereochemistry. |

| ¹³C NMR | Determines the number of unique carbon atoms and their chemical environment. |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Establishes proton-proton and proton-carbon correlations, and through-space proton-proton proximities, which are critical for confirming the structure and assigning the stereochemistry of the quinolizidine core.[15] |

| Mass Spectrometry (MS) | |

| High-Resolution Mass Spectrometry (HRMS) | Provides the accurate mass of the molecule, allowing for the determination of its elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Can be used to fragment the molecule and provide structural information, which is particularly useful for sequencing peptide-like structures. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for the separation and identification of volatile quinolizidine alkaloids and their derivatives.[16] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of key functional groups such as carbonyls (amides, esters, ketones) and N-H bonds. |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Used to determine the enantiomeric excess (ee) of chiral compounds. |

Conclusion and Future Perspectives

Quinolizidine scaffolds offer a compelling platform for the design and synthesis of novel peptidomimetics. Their inherent rigidity, stereochemical complexity, and enhanced metabolic stability address many of the limitations of traditional peptide-based therapeutics. The synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of quinolizidine-based peptidomimetics. Future advancements in synthetic methodologies, including the development of more efficient and stereoselective reactions, will undoubtedly expand the utility of these scaffolds in the quest for new and improved drugs targeting a wide range of diseases.

References

-

ResearchGate. (2025). Synthesis of Quinolizidine-Containing Lycopodium Alkaloids and Related Natural Products | Request PDF. [Link]

-

National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. [Link]

-

ACS Publications. (1998). Total Synthesis of (±)-Quinolizidine 217A. [Link]

-

PubMed. (n.d.). Studies toward the first stereoselective total synthesis of (±)-quinolizidine 195C and other transformations. [Link]

-

MDPI. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

-

PubMed. (1999). Synthesis of a versatile peptidomimetic scaffold. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. [Link]

-

ResearchGate. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. [Link]

-

ResearchGate. (n.d.). Enantioselective approach to indolizidine and quinolizidine scaffolds. Application to the synthesis of peptide mimics | Request PDF. [Link]

-

ACS Publications. (n.d.). Quinolizidine alkaloid synthesis via the intramolecular imino Diels-Alder reaction. epi-Lupinine and cryptopleurine. [Link]

-

National Institutes of Health. (n.d.). Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations. [Link]

-

PubMed. (2010). Total synthesis of quinolizidine (-)-217A. [Link]

-

PubMed. (2000). A convenient new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. Enantioselective total synthesis of indolizidines (-)-167B, (-)-209D, (-)-209B, and (-)-207A. [Link]

-

Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. [Link]

-

SpringerLink. (n.d.). Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. [Link]

-

PubMed. (2004). A new scaffold for the stereoselective synthesis of alpha-O-linked glycopeptide mimetics. [Link]

-

Bentham Science. (n.d.). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. [Link]

-

ResearchGate. (n.d.). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. [Link]

-

Journal of Pharmaceutical Research. (2025). Peptidomimetics : A New Era in Drug Discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. [Link]

-

PubMed. (2005). NMR study of quinolizidine alkaloids: relative configurations, conformations. [Link]

-

National Institutes of Health. (2014). A multifaceted secondary structure mimic based on piperidine-piperidinones. [Link]

-

National Center for Biotechnology Information. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. [Link]

-

MDPI. (n.d.). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. [Link]

-

Royal Society of Chemistry. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. [Link]

-

PubMed. (n.d.). Identification and characterization of amino-piperidinequinolones and quinazolinones as MCHr1 antagonists. [Link]

-

National Center for Biotechnology Information. (2015). Peptidomics for the discovery and characterization of neuropeptides and hormones. [Link]

Sources

- 1. jopcr.com [jopcr.com]

- 2. rroij.com [rroij.com]

- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of a versatile peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Total synthesis of quinolizidine (-)-217A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bachem.com [bachem.com]

- 15. NMR study of quinolizidine alkaloids: relative configurations, conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization During Quinolizidine Acid Coupling

Welcome to the technical support center for advanced synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex molecules incorporating quinolizidine acid moieties. The stereochemical integrity of your final compound is paramount, and this resource provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the challenges of racemization during the critical amide bond formation step.

I. Understanding the Challenge: Racemization in Amide Coupling

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant hurdle in peptide synthesis and the coupling of chiral carboxylic acids like quinolizidine acids.[1][2] This loss of stereochemical purity can drastically alter the biological activity and therapeutic efficacy of the target molecule.[2]

FAQ 1: What are the primary mechanisms of racemization during amide bond formation?

Racemization during the coupling of a chiral carboxylic acid, such as a quinolizidine acid, primarily occurs through two mechanisms after the carboxyl group is activated by a coupling reagent[1][3][4]:

-

Direct Enolization (or Direct α-Abstraction): A base present in the reaction mixture can directly abstract the acidic proton at the α-carbon of the activated quinolizidine acid. This forms a planar enolate intermediate, which can be protonated from either face, leading to a loss of the original stereochemistry.[5][6]

-

Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate.[5][7][8] The α-proton of this oxazolone is particularly acidic and readily removed by a base, leading to a planar, achiral intermediate.[7] Subsequent nucleophilic attack by the amine on this intermediate can occur from either side, resulting in a racemic mixture of the desired amide.[7]

Caption: Primary mechanisms of racemization during coupling.

II. Troubleshooting Guide: Identifying and Solving Racemization Issues

This section provides a structured approach to troubleshooting unexpected racemization in your quinolizidine acid coupling reactions.

Problem 1: Significant epimerization detected in the final product.

This is a common issue that can often be traced back to the coupling step. Here's a step-by-step guide to troubleshoot and mitigate the problem.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of additives are critical in suppressing racemization.[2]

-

Are you using a carbodiimide reagent (e.g., DCC, DIC, EDC) alone?

-

Insight: Carbodiimides, when used alone, are known to cause significant racemization.[9] They form a highly reactive O-acylisourea intermediate that is prone to both direct enolization and oxazolone formation.[8]

-

Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives.[2] Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) intercept the reactive intermediate to form an active ester that is less susceptible to racemization.[7][8][10] Oxyma and HOAt are generally more effective than HOBt.[7]

-

-

Are you using a phosphonium or aminium/uronium salt (e.g., BOP, PyBOP, HBTU, HATU)?

-

Insight: While generally efficient and associated with lower levels of racemization, these reagents can still cause racemization, especially with sensitive substrates or under non-optimal conditions.[7] HATU, in particular, can lead to racemization with certain amino acids.[11]

-

Solution: Consider switching to a coupling reagent known for its low racemization potential, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).[9]

-

| Coupling Reagent Combination | Racemization Potential | Key Considerations |

| DIC/Oxyma | Low[11][12] | A robust and widely used combination for suppressing racemization. |

| HATU/Base | Can be High[11] | Very efficient but can cause significant racemization with sensitive substrates. |

| HBTU/HOBt/Base | Low to Moderate | A common and effective combination. |

| DEPBT/Base | Very Low[12] | Excellent for fragments prone to racemization. |

| Ynamides (Zhao reagents) | Near Zero[13][14] | A newer class of reagents that operate under neutral conditions, avoiding base-induced racemization.[13][14] |

Step 2: Scrutinize the Base

The choice and amount of base can significantly influence the extent of racemization.[1]

-

What base are you using?

-

Insight: Strong, non-sterically hindered bases like triethylamine (TEA) can accelerate racemization by readily abstracting the α-proton.[1]

-

Solution: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) and N,N-diisopropylethylamine (DIPEA) are common choices.[5] For particularly sensitive couplings, the weaker, more hindered base 2,4,6-collidine is recommended.[1][5]

-

-

How much base are you using?

-

Insight: Excess base will increase the rate of racemization.

-

Solution: Use the minimum amount of base necessary to facilitate the reaction. Typically, one to two equivalents are sufficient.

-

Step 3: Control the Reaction Temperature

-

Insight: Higher temperatures accelerate most reactions, including the pathways leading to racemization.[2][15]

-

Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy.[2] For extremely sensitive substrates, maintaining the reaction at 0°C or even lower may be necessary.

Caption: Troubleshooting workflow for racemization.

Problem 2: Racemization is still observed even after optimizing reagents, base, and temperature.

If racemization persists, consider these advanced strategies.

Advanced Strategy 1: Pre-activation Time

-

Insight: Prolonged pre-activation of the carboxylic acid with the coupling reagent before adding the amine can increase the opportunity for racemization.

-

Solution: Minimize the pre-activation time. For many modern coupling reagents, a short pre-activation of 1-5 minutes is sufficient.[2] Alternatively, for some systems, avoiding pre-activation altogether and adding the coupling reagent to a mixture of the acid and amine can reduce racemization.[16]

Advanced Strategy 2: Solvent Polarity

-

Insight: The polarity of the solvent can influence the rate of racemization.[2]

-

Solution: Experiment with different solvents. While DMF is common, switching to a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM can sometimes suppress racemization.[16]

III. Experimental Protocols

Protocol 1: General Low-Racemization Coupling using DIC/Oxyma Pure

This protocol is a robust starting point for coupling quinolizidine acids while minimizing racemization.

-

Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the quinolizidine acid (1.0 eq.) and Oxyma Pure (1.1 eq.) in anhydrous DMF or DCM.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Amine Addition: Add the amine component (1.1 eq.) to the cooled solution.

-

Initiation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the reaction mixture.

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Work-up:

-

Filter off the diisopropylurea byproduct.

-

Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for determining the extent of racemization.

-

Sample Preparation: Prepare a standard of your desired diastereomer and a sample of your crude or purified reaction product. Dissolve each in an appropriate mobile phase.

-

Chiral HPLC Analysis:

-

Inject the standard sample onto a suitable chiral HPLC column (e.g., Chiralpak IA, IB, etc.) to determine its retention time.

-

Inject the reaction product sample onto the same column under identical conditions.

-

The presence of a second peak corresponding to the undesired diastereomer indicates racemization.

-

-

Quantification: Integrate the peak areas of both diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of Undesired Diastereomer / (Area of Desired Diastereomer + Area of Undesired Diastereomer)] * 100

IV. References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science. [Link]

-

Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Norsal, K., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

-

Bermúdez-Torres, K., et al. (2022). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. [Link]

-

Hernández-Sánchez, A. M., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Metabolites. [Link]

-

Weymann, M., & Kunz, H. (2008). Stereoselective Synthesis of Quinolizidine Alkaloids: (–)-Lasubin II. Zeitschrift für Naturforschung B. [Link]

-

Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]

-

Liu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

-

ResearchGate. (2026). Experiment 4: Amide Coupling in Water at Room Temperature. [Link]

-

Goti, A., et al. (2006). Synthesis of (−)-lentiginosine, its 8a-epimer and dihydroxylated pyrrolizidine alkaloid from d-glucose. Semantic Scholar. [Link]

-

Muramatsu, W., et al. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews. [Link]

-

Eagner-Redeker, W., et al. (1997). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. [Link]

-

Norsal, K., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

-

Scarafoni, A., et al. (2021). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. Agronomy. [Link]

Sources

- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bachem.com [bachem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]

- 14. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Octahydro-quinolizine-1-carboxylic Acid Synthesis

Current Status: ONLINE Agent: Dr. Aris (Senior Application Scientist) Ticket Focus: Yield Optimization & Stereochemical Control[1]

Welcome to the Technical Support Center

You are likely here because your synthesis of octahydro-quinolizine-1-carboxylic acid (also known as lupinic acid or related derivatives) has hit a yield plateau.[1] This molecule is deceptively simple.[1] Its fused bicyclic nitrogen framework (quinolizidine) combined with a C1-carboxylic acid creates a "perfect storm" of stereochemical complexity and isolation difficulty.[1]

This guide treats your synthesis as a troubleshooting ticket . We don't just give you the recipe; we fix the broken steps.

Ticket #1: The Hydrogenation Bottleneck (Stereocontrol)

User Issue: "I am hydrogenating the quinolizinium-1-carboxylate precursor, but I'm getting a mixture of diastereomers and low yields of the desired (1R, 9aR) 'trans-fused' isomer."

Technical Diagnosis: The reduction of the aromatic quinolizinium salt or the unsaturated hexahydro-intermediate determines the stereochemistry at two centers: the bridgehead nitrogen (C9a) and the carboxylic acid attachment (C1).

-

The Trap: Neutral hydrogenation often favors the kinetically controlled cis-fused ring system.

-

The Fix: You must leverage the "Acid Effect" to access the thermodynamically stable trans-fused system.

Optimized Protocol: Acid-Mediated Hydrogenation

-

Precursor: Ethyl 4-oxo-4-(2-pyridyl)butyrate or a Quinolizinium-1-carboxylate salt.[1]

-

Solvent System: Glacial Acetic Acid (AcOH) is non-negotiable here.[1] It protonates the nitrogen, preventing catalyst poisoning and directing the H2 addition to the face that favors trans-fusion.

-

Catalyst Selection:

-

Standard:PtO₂ (Adams' Catalyst) at 5-10 mol%.[1]

-

High-Selectivity:5% Rh/Al₂O₃ (often gives higher cis-selectivity if that is the target, but for trans, stick to Pt in acid).

-

-

Pressure: 40–60 psi (3–4 bar).

Mechanism of Action: In acidic media, the protonated intermediate adopts a conformation where the bulky carboxylate group and the bridgehead hydrogen minimize 1,3-diaxial interactions, favoring the trans-quinolizidine framework (thermodynamic product).

Data: Catalyst Performance on Quinolizidine Ring Formation

| Catalyst | Solvent | Pressure (psi) | Yield (%) | Major Isomer (Ring Fusion) |

| PtO₂ | AcOH | 50 | 85-92% | Trans (Thermodynamic) |

| PtO₂ | EtOH | 50 | 60-70% | Cis/Trans Mix |

| Pd/C (10%) | MeOH | 15 | 45% | Incomplete Reduction |

| Rh/C (5%) | AcOH | 60 | 78% | Cis (Kinetic) |

Critical Check: Ensure your precursor is free of sulfur or halide ions (from previous alkylation steps) before hydrogenation, as these will poison the PtO₂ surface immediately.

Ticket #2: The "Invisible Product" (Isolation & Purification)

User Issue: "My reaction shows conversion on TLC/LCMS, but after aqueous workup, I recover almost nothing. Where did my product go?"

Technical Diagnosis: this compound is an amino acid (zwitterion).[1]

-

pH < 4: It exists as a cation (ammonium).[1]

-

pH > 10: It exists as an anion (carboxylate).[1]

-

pH ~7 (Isoelectric Point): It is a zwitterion, highly soluble in water and insoluble in ether/DCM.[1]

-

The Error: attempting a standard "acidify and extract with DCM" workup. The protonated nitrogen keeps the molecule in the water layer.

Optimized Protocol: Ion-Exchange Isolation

Do NOT use liquid-liquid extraction.[1] Use a "Catch and Release" strategy.

-

Resin Selection: Strong Cation Exchange resin (e.g., Dowex 50W-X8 or Amberlite IR-120 ), H+ form.[1]

-

Loading: Dilute your crude hydrogenation mixture (in AcOH/water) and load it onto the column. The amino acid binds to the resin; impurities (non-basic) pass through.

-

Washing: Wash with distilled water until the eluent is neutral (removes AcOH and non-basic byproducts).[1]

-

Elution (The Release): Elute with 1M - 2M NH₄OH (Ammonium Hydroxide). The base deprotonates the ammonium, releasing the molecule as the carboxylate anion.

-

Finishing: Lyophilize (freeze-dry) the ammoniacal fractions. Do not use rotary evaporation at high heat, as amino acids can sublime or degrade.[1]

Figure 1: "Catch and Release" purification strategy for zwitterionic quinolizidine acids.

Ticket #3: Ring Construction (The Dieckmann vs. Alkylation Decision)

User Issue: "I am trying to build the ring using a Dieckmann condensation of a diester, but the yield is inconsistent."

Technical Diagnosis: The Dieckmann condensation to form the quinolizidine skeleton involves a beta-keto ester intermediate. This intermediate is prone to decarboxylation if the hydrolysis is too aggressive, or ring opening (retro-Claisen) if the alkoxide concentration is wrong.

Alternative Pathway (Recommended): Instead of the Dieckmann, use the Alkylation-Hydrogenation route (Mendeleev's Route updated). It is more robust for the 1-carboxylic acid specifically.

Protocol: Pyridylacetate Alkylation

-

Starting Materials: Ethyl 2-pyridylacetate + 1,4-dibromobutane (or 1,3-dibromopropane for indolizidine).[1]

-

Quaternization: Heat in acetone or acetonitrile.[1] This forms the Quinolizinium Bromide salt.

-

Yield Tip: This salt is hygroscopic.[1] Dry it thoroughly under vacuum over P₂O₅ before the next step.

-

-

Partial Reduction (Optional but recommended): Reduce the pyridinium ring to the piperidine using NaBH₄ before full hydrogenation if stereoselectivity is poor.

Figure 2: Robust synthesis pathway avoiding Dieckmann instability.

FAQ: Quick Troubleshooting

Q: Can I use Pd/C instead of PtO₂? A: You can, but Pd/C is less effective at reducing the pyridine ring in acidic media compared to Platinum Oxide (Adams' catalyst). If you must use Pd/C, increase the pressure to >100 psi and temperature to 50°C, but watch for decarboxylation.

Q: My product is an oil, but it should be a solid. A: The free acid is often an amorphous solid or oil. The Hydrochloride salt is crystalline. Dissolve your purified zwitterion in a minimum amount of ethanol and add HCl in ether to precipitate the salt for storage.